molecular formula C13H10F2O B13003510 (2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol CAS No. 885963-44-0

(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B13003510
CAS No.: 885963-44-0
M. Wt: 220.21 g/mol
InChI Key: YHNJLQVNVWXMEX-UHFFFAOYSA-N
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Description

(2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by the presence of two fluorine atoms on the biphenyl structure and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the difluoromethylation of biphenyl derivatives using difluoromethylation reagents .

Industrial Production Methods

Industrial production of (2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the biphenyl structure .

Scientific Research Applications

Chemistry

In chemistry, (2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential effects on biological systems. The presence of fluorine atoms can influence the compound’s interaction with biological molecules, making it a valuable tool for studying biochemical pathways .

Medicine

In medicine, (2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol is investigated for its potential therapeutic applications. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them promising candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology .

Mechanism of Action

The mechanism of action of (2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific proteins or enzymes, influencing their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanol is unique due to the specific positioning of the fluorine atoms and the presence of the hydroxymethyl group.

Properties

CAS No.

885963-44-0

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

[3-(2,4-difluorophenyl)phenyl]methanol

InChI

InChI=1S/C13H10F2O/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2

InChI Key

YHNJLQVNVWXMEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)F)CO

Origin of Product

United States

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